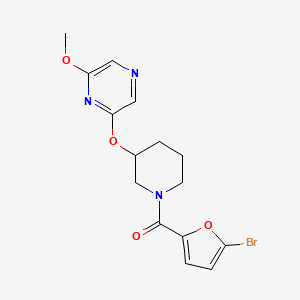

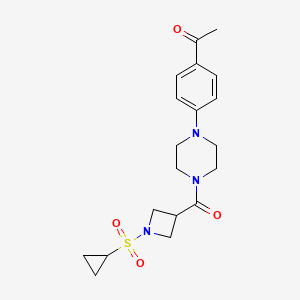

![molecular formula C11H12N2O B2388378 1-[(4-methylbenzyl)oxy]-1H-imidazole CAS No. 320424-24-6](/img/structure/B2388378.png)

1-[(4-methylbenzyl)oxy]-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole name was reported by Arthur Rudolf Hantzsch in 1887 . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Fuel Cell Electrolyte Research

1-[(4-methylbenzyl)oxy]-1H-imidazole and its derivatives have been studied for their potential in fuel cell applications. Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, which is a high-temperature proton-conducting polymer electrolyte system. The additives' influence on the conductivity of these membranes was explored, showing significant effects on performance at temperatures ranging from 80-200°C under various humidity conditions (Schechter & Savinell, 2002).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing 1-[(4-methylbenzyl)oxy]-1H-imidazole have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives displayed significant antimicrobial effectiveness, particularly against certain bacterial strains, and also showed notable antioxidant properties (Menteşe, Ülker & Kahveci, 2015).

Heme Oxygenase Inhibition

Research has been conducted on 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, including derivatives of 1-[(4-methylbenzyl)oxy]-1H-imidazole, for their ability to inhibit heme oxygenase. These compounds have shown selective inhibition for the HO-1 isozyme and are structurally distinct from metalloporphyrins (Roman et al., 2007).

Antiviral Activity

Imidazole derivatives, including those with a 1-[(4-methylbenzyl)oxy]-1H-imidazole structure, have been synthesized and evaluated for their inhibitory effects on the replication of viruses. These compounds, particularly those substituted with benzyl and 4-methylbenzyl groups, have shown specific inhibitory activities against certain viruses, highlighting their potential in antiviral research (Golankiewicz et al., 1995).

Angiotensin II Receptor Antagonism

Research into N-(biphenylylmethyl)imidazoles, which include 1-[(4-methylbenzyl)oxy]-1H-imidazole derivatives, has shown potent antihypertensive effects upon oral administration, suggesting potential applications in the treatment of hypertension (Carini et al., 1991).

Electrochemical Applications

Electrosynthesis of imidazole derivatives, including 1-[(4-methylbenzyl)oxy]-1H-imidazole, has been explored for their use as bifunctional electrocatalysts. Such compounds have been effective in the simultaneous determination of various compounds like ascorbic acid and acetaminophen, demonstrating their versatility in electrochemical applications (Nasirizadeh et al., 2013).

Mechanism of Action

Target of Action

It is known that imidazoles, the class of compounds to which this molecule belongs, are key components in functional molecules used in a diverse range of applications .

Mode of Action

Imidazoles, in general, are known for their versatility and utility in various areas, suggesting that the mode of action can vary depending on the specific application .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazoles are known for their diverse range of applications, suggesting that the results of their action can vary widely .

properties

IUPAC Name |

1-[(4-methylphenyl)methoxy]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-10-2-4-11(5-3-10)8-14-13-7-6-12-9-13/h2-7,9H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCAVIQGSBUBHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methylbenzyl)oxy]-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

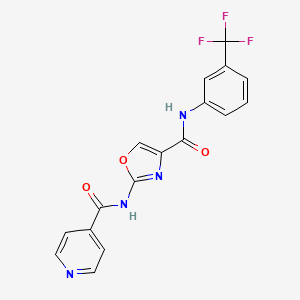

![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)

![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)

![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)

![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2388307.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2388309.png)

![3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2388313.png)

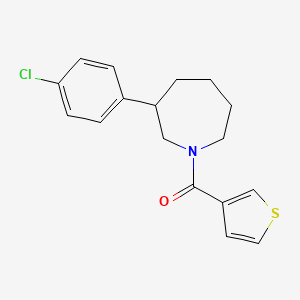

![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)

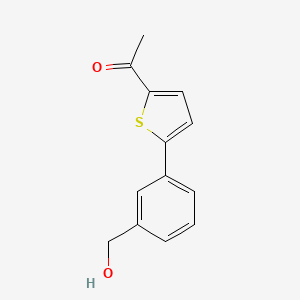

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)